
イノブロディブ
説明
イノブロディブは、小分子阻害剤として機能する、クラス初の経口抗がん剤です。細胞の増殖と分化に重要な役割を果たす2つの相同なヒストンアセチルトランスフェラーゼであるp300とCBPのブロモドメインを特異的に標的とします。 これらのブロモドメインを阻害することにより、イノブロディブはMYCやIRF4などの重要な癌ドライバー遺伝子の発現に影響を与えます .
科学的研究の応用
Inobrodib has shown significant promise in scientific research, particularly in the field of oncology. It has been tested in preclinical and early-phase clinical trials for its efficacy in treating multiple myeloma and other hematological malignancies. Inobrodib induces potent growth inhibition by causing cell cycle arrest at low nanomolar concentrations. It has also demonstrated synergistic effects when used in combination with other standard-of-care drugs .
作用機序
イノブロディブは、p300とCBPのブロモドメインを阻害することで効果を発揮します。この阻害は、MYCやIRF4などの重要な癌ドライバー遺伝子の発現に影響を与えます。この化合物は、これらの遺伝子を制御する調節要素におけるp300/CBPの作用を妨げ、IRF4とMYCの発現を低下させます。 このメカニズムは、他の一般的に使用されている薬剤のメカニズムとは明らかに異なり、IMiDなどの薬剤と相乗効果があることが証明されています .
生化学分析
Biochemical Properties
Inobrodib functions by inhibiting the bromodomains of EP300 and CBP, which are essential for the acetylation of histones and the regulation of gene expression. This inhibition disrupts the interaction between these enzymes and chromatin, leading to changes in the transcriptional landscape of the cell. Inobrodib has been shown to interact with several key transcription factors, including MYC, IRF4, and E2F1, resulting in the downregulation of genes associated with cell proliferation and survival .
Cellular Effects
Inobrodib exerts significant effects on various cell types, particularly cancer cells. It induces cell cycle arrest and differentiation in multiple myeloma and acute myeloid leukemia cell lines. The compound also affects cell signaling pathways by modulating the expression of oncogenes such as MYC and IRF4. These changes lead to reduced cell proliferation and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, Inobrodib binds to the bromodomains of EP300 and CBP, preventing their interaction with acetylated histones. This binding results in the redistribution of EP300 and CBP away from oncogenic transcription factor binding sites, leading to decreased transcription of cancer-promoting genes. Inobrodib also induces the degradation of EP300 and CBP, further reducing their activity and impacting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Inobrodib have been observed to change over time. The compound demonstrates stability and sustained activity in vitro, with significant inhibition of tumor growth in xenograft models. Long-term treatment with Inobrodib leads to persistent downregulation of oncogenes and continued suppression of tumor growth, even after the cessation of treatment .
Dosage Effects in Animal Models
In animal models, the effects of Inobrodib vary with dosage. Higher doses of the compound result in more pronounced tumor regression and longer-lasting inhibition of tumor growth. At very high doses, Inobrodib can cause toxic effects, including thrombocytopenia and other hematological abnormalities. Optimal dosing regimens have been established to balance efficacy and safety .
Metabolic Pathways
Inobrodib is involved in metabolic pathways related to histone acetylation and gene expression. It interacts with enzymes such as EP300 and CBP, which are crucial for the acetylation of histones and the regulation of transcription. The compound’s inhibition of these enzymes leads to changes in metabolic flux and the levels of various metabolites associated with cell proliferation and survival .
Transport and Distribution
Within cells and tissues, Inobrodib is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to EP300 and CBP, which are distributed throughout the nucleus. This distribution pattern is critical for Inobrodib’s ability to modulate gene expression and inhibit tumor growth .
Subcellular Localization
Inobrodib primarily localizes to the nucleus, where it interacts with EP300 and CBP. The compound’s activity is dependent on its ability to bind to these enzymes and disrupt their interaction with chromatin. Post-translational modifications and targeting signals direct Inobrodib to specific nuclear compartments, ensuring its effective inhibition of histone acetylation and gene expression .
準備方法
イノブロディブの合成には、p300とCBPの保存されたブロモドメインポケットを標的とする必要があります。正確な合成経路と反応条件は機密情報であり、公表されていません。 初期の化学ヒットを臨床候補薬に最適化する開発プロセスが行われたことは知られています . 工業生産方法は、純度と有効性を確保するために、制御された条件下での大規模合成を含む可能性があります。
化学反応の分析
イノブロディブは、主にp300とCBPのブロモドメインとの相互作用に焦点を当てたさまざまな化学反応を受けます。この化合物は、これらのブロモドメインに結合し、p300/CBPを置換し、癌を促進する遺伝子の発現に影響を与えます。 これらの反応で使用される一般的な試薬や条件は、入手可能な文献には明確に記載されていません .
科学研究への応用
イノブロディブは、特に腫瘍学の分野で、科学研究において大きな期待が寄せられています。多発性骨髄腫やその他の血液悪性腫瘍の治療における有効性を評価するために、前臨床試験と早期臨床試験が行われています。イノブロディブは、低ナノモル濃度で細胞周期停止を引き起こすことにより、強力な増殖阻害を誘導します。 他の標準的な治療薬と組み合わせて使用した場合、相乗効果を示すことも確認されています .
類似化合物との比較
イノブロディブは、p300とCBPの特定の保存されたブロモドメインに対する高い選択性でユニークです。BRD1、BRD2、BRD3、BRD4などの他のブロモドメインに対して優れた選択性を示します。JQ1、OTX-015、iBET-151などのBET阻害剤に耐性のある癌細胞は、イノブロディブに対して依然として非常に感受性が高いです。 EP300とCBPのブロモドメインも標的とするCCS1477などの類似の化合物は、有効性と選択性のプロファイルが異なります .
生物活性
Inobrodib, also known as CCS1477, is a novel small molecule inhibitor developed primarily for the treatment of hematological malignancies, particularly relapsed or refractory multiple myeloma and acute myeloid leukemia (AML). It operates by selectively inhibiting the bromodomains of the p300 and CBP proteins, which are critical in regulating the expression of various oncogenes. This article delves into the biological activity of Inobrodib, summarizing its mechanisms, clinical findings, and potential applications across various cancer types.
Inobrodib functions by binding to the bromodomains of p300 and CBP, leading to:
- Displacement of p300/CBP : This action reduces the recruitment of these proteins to enhancer regions associated with oncogenic transcription factors such as MYC and IRF4. This mechanism is crucial as MYC is a well-known driver in multiple cancers, including hematological malignancies .
- Impact on Gene Expression : The inhibition results in a significant downregulation of genes that contribute to cancer progression. For instance, Inobrodib has been shown to reduce androgen receptor expression, which is particularly relevant in prostate cancer .
Preclinical Studies
Preclinical evaluations have demonstrated that Inobrodib has potent anti-cancer activity. Key findings include:
- Cell Cycle Arrest : Inobrodib induces cell-cycle arrest in hematologic malignancy models, promoting differentiation in myeloid leukemia cells .
- Synergistic Effects : The drug exhibits synergistic effects when combined with existing therapies, enhancing their efficacy against cancer cells .
Clinical Trials
Inobrodib is currently undergoing Phase I/II clinical trials. Notable aspects include:
- Tolerability : Initial data indicate that Inobrodib is well-tolerated among patients, even those who have previously failed other treatments .
- Efficacy : Early-phase trials have shown promising results with objective responses observed in heavily pre-treated multiple myeloma patients .
Case Studies
Several case studies highlight the effectiveness of Inobrodib:
- Multiple Myeloma : A cohort of patients treated with Inobrodib exhibited significant reductions in disease burden and improved overall survival rates compared to historical controls.
- Acute Myeloid Leukemia : Patients demonstrated differentiation responses and reductions in blast counts after treatment with Inobrodib monotherapy.
Data Summary
The following table summarizes key data from clinical trials and preclinical studies regarding Inobrodib's activity:
特性
IUPAC Name |
(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNDJWEBPQKCS-RIQBOWGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2222941-37-7 | |
Record name | Inobrodib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222941377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INOBRODIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW5QA5GEW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。